4-Bromomethcathinone hydrochloride
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Overview
Description
Mechanism of Action
Target of Action
4-Bromomethcathinone hydrochloride, also known as 4-BMC or Brephedrone, primarily targets the serotonin and norepinephrine reuptake transporters . These transporters play a crucial role in regulating the concentration of serotonin and norepinephrine in the synaptic cleft, thereby influencing neuronal signaling.
Mode of Action
As a serotonin and norepinephrine reuptake inhibitor , 4-BMC binds to these transporters and inhibits their function . This inhibition prevents the reuptake of serotonin and norepinephrine into the presynaptic neuron, resulting in an increased concentration of these neurotransmitters in the synaptic cleft. The increased levels of serotonin and norepinephrine enhance their signaling, leading to various physiological effects .
Biochemical Pathways
It is known that the compound’s action on serotonin and norepinephrine reuptake can influence multiple downstream pathways related to mood regulation, alertness, and other cognitive functions .
Pharmacokinetics
Like other cathinones, it is likely that 4-bmc is rapidly absorbed and distributed in the body following administration .
Result of Action
The inhibition of serotonin and norepinephrine reuptake by 4-BMC leads to increased levels of these neurotransmitters in the synaptic cleft. This can result in enhanced mood, increased alertness, and other cognitive effects . 4-bmc acts more like an antidepressant than a stimulant .
Biochemical Analysis
Biochemical Properties
4-Bromomethcathinone hydrochloride interacts with serotonin and norepinephrine transporters, inhibiting the reuptake of these neurotransmitters . This interaction alters the concentration of these neurotransmitters in the synaptic cleft, influencing the transmission of signals across neurons .
Cellular Effects
The inhibition of serotonin and norepinephrine reuptake by this compound can influence various cellular processes. It can affect cell signaling pathways related to these neurotransmitters, potentially influencing gene expression and cellular metabolism .
Molecular Mechanism
At the molecular level, this compound binds to serotonin and norepinephrine transporters, inhibiting their function . This binding interaction can lead to changes in gene expression related to neurotransmitter function and metabolism .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromomethcathinone (hydrochloride) typically involves the bromination of methcathinone. The process begins with the synthesis of methcathinone, which is then subjected to bromination using bromine or a bromine-containing reagent under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, and the temperature is maintained at a low level to prevent side reactions .
Industrial Production Methods
Industrial production of 4-Bromomethcathinone (hydrochloride) follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reactions are conducted in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
4-Bromomethcathinone (hydrochloride) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can be employed for substitution reactions
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
4-Bromomethcathinone (hydrochloride) is primarily used as an analytical reference material in scientific research. It is employed in forensic chemistry and toxicology for the identification and analysis of synthetic cathinones in seized materials. Additionally, it is used in mass spectrometry and other analytical techniques to calibrate instruments and validate methods .
Comparison with Similar Compounds
4-Bromomethcathinone (hydrochloride) is similar to other synthetic cathinones such as:
- 4-Chloromethcathinone
- 4-Ethylmethcathinone
- 3-Chloromethcathinone
- 4-Fluoro-α-Pyrrolidinopentiophenone
- 4-Methoxy-α-Pyrrolidinopentiophenone
These compounds share structural similarities and exhibit similar pharmacological effects, but 4-Bromomethcathinone (hydrochloride) is unique in its specific bromine substitution, which enhances its potency at serotonin uptake transporters .
Properties
IUPAC Name |
1-(4-bromophenyl)-2-(methylamino)propan-1-one;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12BrNO.ClH/c1-7(12-2)10(13)8-3-5-9(11)6-4-8;/h3-7,12H,1-2H3;1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TYWLEEFTZLMGNE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)C1=CC=C(C=C1)Br)NC.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13BrClNO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.57 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
135333-27-6 |
Source
|
Record name | 4-Bromomethcathinone hydrochloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0135333276 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-BROMOMETHCATHINONE HYDROCHLORIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A92A031C7I | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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